![molecular formula C12H12ClN5O3 B1305516 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol CAS No. 462066-89-3](/img/structure/B1305516.png)

2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

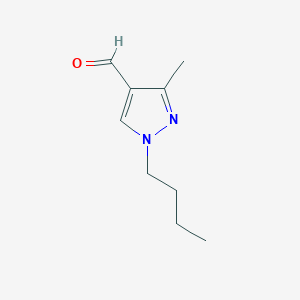

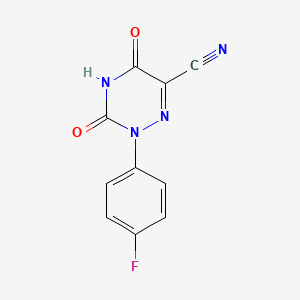

The compound "2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol" is a derivative of 1,3,5-triazine, which is a versatile scaffold in medicinal chemistry due to its three nitrogen atoms that can participate in hydrogen bonding and its ability to engage in a variety of chemical reactions. The benzo[1,3]dioxol moiety suggests potential biological activity, as this structure is found in a number of pharmacologically active compounds.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chloro groups in 2,4,6-trichloro-1,3,5-triazine (TCT) with various nucleophiles. In the context of the provided papers, an efficient method for the transformation of benzyl alcohols into their methyl or ethyl ethers using TCT has been established, which could be a step in the synthesis of the target compound if benzyl alcohol derivatives were used as starting materials . Additionally, the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines provides insight into the substitution reactions at the 4 and 6 positions of the triazine ring, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex due to the possibility of tautomerism and restricted rotation around the amino-triazine bond. Studies have shown that 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines can exist in multiple isomeric forms and that the structure can be stabilized by intra- and intermolecular hydrogen bonds . This information is pertinent to understanding the molecular structure of the target compound, which likely exhibits similar dynamic behavior.

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. The chemoselective etherification of benzyl alcohols using TCT indicates that the triazine ring can be selectively functionalized in the presence of other reactive groups . Furthermore, the reaction of 2-(5-substituted-2-hydroxybenzylamino)phenols with formalin suggests that the triazine derivatives can participate in ring closure reactions to form heterocyclic structures . These reactions could be relevant to the functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents on the triazine ring can affect its reactivity and the stability of the compound. For example, the synthesis of 2-(4-nitrobenzothiazol-2'-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines demonstrates the impact of substituents on the antimicrobial activity of these compounds . The target compound's properties would similarly be influenced by its substituents, such as the benzo[1,3]dioxol group and the ethanolamine side chain.

Propiedades

IUPAC Name |

2-[[4-(1,3-benzodioxol-5-ylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O3/c13-10-16-11(14-3-4-19)18-12(17-10)15-7-1-2-8-9(5-7)21-6-20-8/h1-2,5,19H,3-4,6H2,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRHFMXWRLEIOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC(=N3)NCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)

![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)